molecular formula C13H15NO4 B1459264 (Allyloxycarbonylbenzylamino)-acetic acid CAS No. 1796479-31-6

(Allyloxycarbonylbenzylamino)-acetic acid

Cat. No.: B1459264
CAS No.: 1796479-31-6
M. Wt: 249.26 g/mol
InChI Key: BUXQEQWIKPDGGM-UHFFFAOYSA-N
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Description

(Allyloxycarbonylbenzylamino)-acetic acid is an organic compound that features a unique combination of functional groups, including an allyloxycarbonyl group, a benzylamino group, and an acetic acid moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Allyloxycarbonylbenzylamino)-acetic acid typically involves the protection of amino acids using allyloxycarbonyl (Alloc) groups. One common method includes the reaction of benzylamine with allyl chloroformate to form the allyloxycarbonylbenzylamine intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Allyloxycarbonylbenzylamino)-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl or benzylamino groups, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(Allyloxycarbonylbenzylamino)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Allyloxycarbonylbenzylamino)-acetic acid involves its interaction with various molecular targets and pathways. The allyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The benzylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (Benzyloxycarbonylbenzylamino)-acetic acid: Similar structure but with a benzyloxycarbonyl group instead of an allyloxycarbonyl group.

    (Methoxycarbonylbenzylamino)-acetic acid: Contains a methoxycarbonyl group instead of an allyloxycarbonyl group.

    (Ethoxycarbonylbenzylamino)-acetic acid: Features an ethoxycarbonyl group in place of the allyloxycarbonyl group.

Uniqueness

(Allyloxycarbonylbenzylamino)-acetic acid is unique due to the presence of the allyloxycarbonyl group, which provides distinct reactivity and protection properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection are required.

Properties

IUPAC Name

2-[benzyl(prop-2-enoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14(10-12(15)16)9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXQEQWIKPDGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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